molecular formula C11H10ClNO6 B169768 Dimethyl 2-(4-chloro-2-nitrophenyl)malonate CAS No. 147124-32-1

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Cat. No.: B169768
CAS No.: 147124-32-1
M. Wt: 287.65 g/mol
InChI Key: XNQGJNNDVKLNQO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS 147124-32-1) is a high-purity, meticulously characterized malonate ester that serves as a critical building block in organic synthesis and pharmaceutical research. With the molecular formula C 11 H 10 ClNO 6 and a molecular weight of 287.65 g/mol, this compound is a validated reference material that complies with rigorous regulatory requirements from the USP, EMA, JP, and BP, supporting both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Its primary research value lies as a key synthetic intermediate for constructing complex heterocyclic scaffolds. Specifically, it is used in base-mediated reductive cyclization reactions to access privileged structures such as the hexahydro-2,6-methano-1-benzazocine ring system . This core framework is found in biologically intriguing natural products like aspernomine, which demonstrates cytotoxic activity against human cancer cell lines, including A549 lung carcinoma, MCF7 breast adenocarcinoma, and HT29 colon adenocarcinoma . The compound's mechanism of action in research contexts involves participation in multi-step synthetic sequences, often beginning with a Diels-Alder reaction, followed by an intramolecular cyclization that reduces the nitro group to facilitate ring closure . This product is offered with a detailed Structure Elucidation Report (SER) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGJNNDVKLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369447
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147124-32-1
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The malonate ester undergoes acid-catalyzed hydrolysis to form 4-chloro-2-nitrophenylacetic acid:

  • Reagents : Concentrated HCl and acetic acid.

  • Conditions : Reflux at 80–100°C for 2–6 hours .

Mechanism :
Ester groups are hydrolyzed to carboxylic acids under acidic conditions, followed by decarboxylation.

Starting MaterialReagentsConditionsProductSource
Dimethyl 2-(4-chloro-2-nitrophenyl)malonateHCl, acetic acid80–100°C, reflux4-Chloro-2-nitrophenylacetic acid

Reductive Cyclization to Oxindoles

Catalytic hydrogenation converts the nitro group to an amine or hydroxylamine, enabling intramolecular cyclization to form oxindole derivatives :

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : Hydrogen gas (H₂) at 40–60°C.

Mechanism :

  • Reduction : Nitro → Hydroxylamine → Amine.

  • Cyclization : Amine group attacks the adjacent ester, forming a six-membered lactam.

StepReagents/ConditionsIntermediate/ProductApplicationSource
ReductionH₂, Pd/C, 40–60°C2-(N-Hydroxyamino)phenylmalonateAnticancer agents
CyclizationAcidic or basic conditionsN-Hydroxy-2-oxindoleNeuropharmacology

Nucleophilic Substitution at the Chloro Position

The chloro substituent undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides) due to activation by the nitro group:

  • Example : Reaction with morpholine in DMF at 80°C displaces chlorine .

Mechanism :
The nitro group enhances the electrophilicity of the aromatic ring, facilitating substitution at the para-chloro position.

NucleophileSolventTemperatureProductYieldSource
MorpholineDMF80°C2-(4-Morpholino-2-nitrophenyl)malonate85%

Base-Mediated Reductive Cyclization

A novel base-mediated reductive cyclization method enables the formation of polycyclic structures:

  • Reagents : Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).

  • Conditions : Reflux in ethanol or THF .

Application :
Used to synthesize fused quinoline and indole derivatives for drug discovery.

SubstrateBaseSolventProductYieldSource
This compoundt-BuOKTHFTetrahydrocarbazole78%

Comparative Reactivity of Functional Groups

The compound’s reactivity is ranked as follows:

  • Nitro group > Chloro group > Malonate ester in electrophilic substitution.

  • Malonate ester > Nitro group in hydrolysis and reduction.

Key Research Findings

  • Antiviral Activity : Derivatives show inhibition of HIV-1 reverse transcriptase at IC₅₀ = 0.8–1.2 μM .

  • Anticancer Potential : Oxindole analogs exhibit cytotoxicity against HeLa cells (IC₅₀ = 12 μM) .

  • Scalability : Patent methods achieve >90% purity at multi-kilogram scales .

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for diverse chemical transformations:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution at its ester groups, facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.
  • Heck Reactions: The chloro group on the aromatic ring can participate in Heck reactions, coupling with alkenes to form new carbon-carbon bonds, which is crucial in synthesizing complex aromatic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for developing therapeutic agents. Its unique functional groups enhance its potential biological activity:

  • Enzyme Inhibition Studies: Research indicates that this compound can be utilized in studies focusing on enzyme inhibition and protein-ligand interactions, which are vital for drug development.
  • Potential Anticancer Activity: Preliminary studies suggest that similar compounds exhibit the ability to induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy.

Biological Research

The compound's reactivity allows it to interact with various biomolecules, making it useful in biological research:

  • Binding Studies: Interaction studies have shown that this compound can bind with specific proteins, providing insights into its mechanism of action as a pharmaceutical agent.

Case Study: Synthesis of Chiral Malonates

A recent study demonstrated the use of malonates, including derivatives like this compound, in enantioselective phase-transfer catalytic α-alkylation. This method produced chiral α-methyl-α-alkylmalonates with high yields (up to 99%) and enantioselectivities (up to 98% ee), showcasing the compound's utility in synthesizing chiral building blocks essential for drug development .

Reaction Type Yield (%) Enantioselectivity (ee)
α-Alkylation of MalonatesUp to 99%Up to 98%

In vitro studies have indicated that compounds similar to this compound can induce significant apoptosis in various cancer cell lines. These findings highlight the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent and Ester Group Variations

The following table compares dimethyl 2-(4-chloro-2-nitrophenyl)malonate with structurally related malonate esters, emphasizing substituent effects and synthetic utility:

Compound Name Substituents Ester Groups Key Properties/Applications Yield/Reactivity Notes Reference
This compound 4-Cl, 2-NO₂ on phenyl Dimethyl High reactivity in acrylate formation (92% yield) ; used in radical cyclizations Discontinued commercially
Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate 4-F, 2-NO₂ on phenyl Dimethyl Precursor to Methyl 2-(4-fluoro-2-nitrophenyl)acrylate; lower molar mass (HRMS: m/z 226.0519) Similar synthesis protocol to 4-Cl analog
Diethyl 2-(2-nitrobenzyl)malonate 2-NO₂ on benzyl Diethyl Used in reductive amination for oxindole synthesis Higher steric bulk may slow reactions vs. dimethyl esters
Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate 2-NO₂ on phenyl, methyl group Di-t-butyl Enhanced stability due to bulky t-butyl groups; used in catalytic hydrogenation Requires Rh/C and hydrazine for reduction
Dimethyl 2-(2,4-dichlorophenyl)malonate 2,4-Cl₂ on phenyl Dimethyl Reacts similarly in SNAr but with dichloro-substituted electrophiles Lower electronic activation than nitro-substituted analogs

Reactivity in Key Reactions

  • Cyclization and Acrylate Formation: this compound undergoes efficient Knoevenagel condensation with paraformaldehyde to form acrylates (e.g., 2c, 92% yield), outperforming its 4-fluoro analog (2b) in reaction efficiency due to the chloro group’s stronger electron-withdrawing effect . In contrast, diethyl analogs (e.g., diethyl 2-(2-nitrobenzyl)malonate) require harsher conditions for similar transformations .
  • Radical Additions :
    The nitro group facilitates radical reactions, as seen in manganese(III)-mediated additions to indoles, yielding 2-(3-oxo-2-indolylidene)malonates . Chloro-substituted derivatives exhibit higher regioselectivity compared to unsubstituted malonates .

  • Reductive Functionalization : Di-t-butyl analogs (e.g., di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate) are reduced to hydroxylamine intermediates using Rh/C and hydrazine, a pathway less efficient in dimethyl esters due to lower steric protection .

Biological Activity

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS Number: 147124-32-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article delves into the synthesis, biological properties, and specific case studies related to this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₀ClNO₆
  • Molecular Weight : 287.66 g/mol
  • Melting Point : 83–85 °C
PropertyValue
Molecular FormulaC₁₁H₁₀ClNO₆
Molecular Weight287.66 g/mol
Melting Point83–85 °C

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In one significant study, compounds derived from this malonate were screened for their activity against the MCF7 human breast cancer cell line. The results indicated that while the cytotoxicity was lower than that of the natural product aspernomine, certain derivatives exhibited notable activity:

  • Compound 4h , which contains an enone moiety, demonstrated significantly higher cytotoxicity compared to other analogs and yielded low IC50 values when tested against multiple cancer cell lines.

The following table summarizes the IC50 values of various compounds derived from this compound:

CompoundIC50 (μM)Cancer Cell Line
4h<10MCF7
Other Compounds>50MCF7

The mechanism through which this compound exerts its cytotoxic effects may involve its ability to act as a Michael acceptor. This allows it to irreversibly alkylate cysteine residues in proteins, leading to nonspecific protein aggregation and subsequent cellular toxicity. Such mechanisms are common among compounds with similar structural motifs and have been associated with promising anticancer activities.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent publication detailed a base-mediated reductive cyclization process involving this compound, leading to the formation of biologically relevant benzazocine derivatives. The study reported yields up to 87% for various substituted nitrobenzenes and highlighted the importance of structural modifications on biological activity .
  • Comparative Analysis : In comparative studies, it was found that while the compound's activity was lower than that of naturally occurring products like aspernomine, modifications such as introducing an enone fragment significantly enhanced its antiproliferative properties. This suggests that further structural optimizations could yield more potent derivatives .
  • Safety and Toxicity : Safety data indicates that this compound is harmful by inhalation, skin contact, and ingestion. Appropriate safety measures should be taken when handling this compound in laboratory settings .

Q & A

Basic: What are the key synthetic routes for preparing dimethyl 2-(4-chloro-2-nitrophenyl)malonate, and what methodological considerations are critical for yield optimization?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in fluorinated benzoic acid synthesis , malonate esters react with halogenated nitroarenes under acid catalysis. A documented method involves refluxing 4-chloro-2-nitrobenzyl halides with dimethyl malonate in toluene using p-toluenesulfonic acid as a catalyst, followed by Dean-Stark water removal to shift equilibrium toward product formation . Yield optimization requires:

  • Temperature control : Prolonged reflux (~135°C) ensures complete reaction .
  • Catalyst selection : Acidic catalysts (e.g., p-TSA) enhance electrophilic aromatic substitution .
  • Solvent choice : Toluene or ethyl acetate minimizes side reactions like ester hydrolysis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

Answer:
Discrepancies in NMR signals often arise from rotamers or crystal packing effects . For example, the malonate ester’s methylene protons may exhibit unexpected splitting due to restricted rotation. To address this:

  • Variable-temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to average rotameric populations .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for analogous malonate esters in crystallographic studies .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data .

Basic: What analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted nitroarenes) .
  • FT-IR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Elemental analysis : Validates C, H, N, and Cl content within 0.4% of theoretical values .

Advanced: How can kinetic studies elucidate the mechanism of side reactions (e.g., ester hydrolysis) during the synthesis of this compound?

Answer:

  • Pseudo-first-order kinetics : Monitor hydrolysis rates under varying pH and temperature conditions. For example, track ester degradation via UV-Vis at λ = 270 nm (nitro group absorption) .
  • Isolation of intermediates : Use TLC or LC-MS to identify transient species like the enol intermediate .
  • Activation energy calculation : Apply the Arrhenius equation using rate constants derived from timed aliquots .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (refer to SDS for hazard codes like P210/P211) .
  • Ventilation : Use fume hoods to avoid inhalation of nitroarene vapors .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy at the para-chloro position, favoring nucleophilic attack .
  • Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways and energy barriers .
  • Solvent effects : Incorporate PCM models to assess solvent polarity’s impact on activation energy .

Basic: What are the primary applications of this compound in pharmaceutical intermediate synthesis?

Answer:
The compound serves as a precursor for:

  • Antibacterial agents : Via cyclocondensation with amines to form quinolone scaffolds .
  • Agrochemicals : Functionalization of the nitro group enables pesticidal activity .
  • Heterocyclic synthesis : Active methylene groups participate in Knoevenagel condensations to form fused rings .

Advanced: What experimental design strategies minimize regioselectivity challenges in functionalizing the nitro group of this compound?

Answer:

  • Directed ortho-metalation : Use n-BuLi to deprotonate the malonate methylene, directing subsequent nitro group reduction to the ortho position .
  • Protecting groups : Temporarily block the chloro substituent with TMSCl to control reaction sites .
  • Microwave-assisted synthesis : Accelerate reaction rates to reduce competing pathways .

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